Dodecyl 12-hydroxyoctadecanoate
Description
Chemical Structure and Properties Dodecyl 12-hydroxyoctadecanoate is a fatty acid ester derived from 12-hydroxyoctadecanoic acid (CAS 106-14-9) and dodecanol. Its structure features a hydroxyl group at the 12th carbon of the octadecanoic acid chain esterified with dodecanol. This compound is part of a broader class of hydroxy fatty acid esters, which exhibit unique properties due to their amphiphilic nature, including surfactant and lubricant capabilities.
Synthesis and Applications The esterification of 12-hydroxyoctadecanoic acid with alcohols (e.g., dodecanol) typically yields derivatives used in industrial lubricants, surfactants, and specialty polymers. Hydroxy fatty acid esters are valued for their biodegradability and thermal stability .
Properties
CAS No. |
108660-77-1 |
|---|---|
Molecular Formula |
C30H60O3 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
dodecyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C30H60O3/c1-3-5-7-9-10-11-14-17-20-24-28-33-30(32)27-23-19-16-13-12-15-18-22-26-29(31)25-21-8-6-4-2/h29,31H,3-28H2,1-2H3 |
InChI Key |
XHSQYKQODZLOCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with dodecanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly catalysts and solvents is being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Dodecyl 12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Dodecyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: It serves as a model compound for studying lipid metabolism and enzyme interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: It is utilized in the production of lubricants, cosmetics, and biodegradable plastics .
Mechanism of Action
The mechanism of action of dodecyl 12-hydroxyoctadecanoate involves its interaction with lipid membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the long hydrocarbon chain provides hydrophobic interactions. These properties enable it to act as an emulsifier, stabilizing mixtures of oil and water. Additionally, it can modulate the activity of enzymes involved in lipid metabolism by altering the lipid environment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters of 12-Hydroxyoctadecanoic Acid
2-Hydroxyethyl 12-Hydroxyoctadecanoate (CAS 102725-12-2)
- Structure: Ethylene glycol ester of 12-hydroxyoctadecanoic acid.
- Properties : Molecular formula C₂₀H₄₀O₄ (MW 344.53). The shorter alcohol chain enhances hydrophilicity compared to dodecyl derivatives.
- Applications: Used as a nonionic surfactant (e.g., Solutol HS 15) in pharmaceuticals and cosmetics due to its emulsifying properties .
2-Hydroxyhexacosyl 12-Hydroxyoctadecanoate (CAS 93840-69-8)
- Structure : A C26 alcohol ester with a hydroxyl group on the alkyl chain.
- Properties : Molecular formula C₄₄H₈₈O₄ (MW 681.17). The long alkyl chain increases hydrophobicity, making it suitable for waxes and coatings .
Table 1: Physical Properties of 12-Hydroxyoctadecanoate Esters
| Compound | Molecular Formula | Molecular Weight | Key Application |
|---|---|---|---|
| Dodecyl 12-hydroxyoctadecanoate | C₃₀H₆₀O₃ | 468.79* | Lubricants, surfactants |
| 2-Hydroxyethyl ester | C₂₀H₄₀O₄ | 344.53 | Pharmaceuticals |
| 2-Hydroxyhexacosyl ester | C₄₄H₈₈O₄ | 681.17 | Waxes, coatings |
*Calculated based on parent acid (C₁₈H₃₆O₃, MW 300.49) and dodecanol (C₁₂H₂₆O, MW 186.33).
Salts of 12-Hydroxyoctadecanoic Acid
Lithium 12-Hydroxyoctadecanoate
- Structure : Lithium salt of the parent acid.
- Properties: Used in high-temperature greases (e.g., MOLYKOTE® G-1079).
Calcium(2+) 12-Hydroxyoctadecanoate (CAS 3159-62-4)
Comparison with Simpler Fatty Acid Esters
Methyl Dodecanoate (CAS 111-82-0)
- Structure: Methyl ester of dodecanoic acid (C12:0).
- Properties: Lower molecular weight (214.34 g/mol), liquid at room temperature (mp 5.2°C). Non-hazardous, used in biodiesel and flavoring agents .
Key Differences :
- This compound has a longer alkyl chain (C18 vs. C12) and a hydroxyl group, enhancing its surfactant properties but reducing volatility compared to methyl dodecanoate.
Research Findings and Industrial Relevance
- Crystallization Behavior : Additives like sodium dodecyl sulfate (SDS) show that structural modifications (e.g., hydroxyl groups) alter crystallization kinetics without affecting melting points, critical for designing surfactants .
- Sustainability Trends: Monolithium salts are under study for eco-friendly production methods, reflecting regulatory shifts toward sustainable lubricants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
